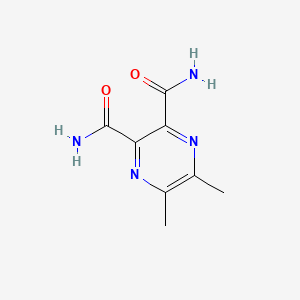

5,6-Dimethylpyrazine-2,3-dicarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

80356-88-3 |

|---|---|

Molecular Formula |

C8H10N4O2 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

5,6-dimethylpyrazine-2,3-dicarboxamide |

InChI |

InChI=1S/C8H10N4O2/c1-3-4(2)12-6(8(10)14)5(11-3)7(9)13/h1-2H3,(H2,9,13)(H2,10,14) |

InChI Key |

DJSILGJMLRLGMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)C(=O)N)C(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5,6 Dimethylpyrazine 2,3 Dicarboxamide

Established Synthetic Routes for 5,6-Dimethylpyrazine-2,3-dicarboxamide

Established synthetic pathways to 5,6-dimethylpyrazine-2,3-dicarboxamide typically involve the preparation of a substituted pyrazine (B50134) precursor, followed by the introduction of the carboxamide groups. These routes are characterized by their reliability and have been well-documented in chemical literature.

Precursor Synthesis and Derivatization Approaches

The synthesis of the core pyrazine structure is a critical first step. A common precursor for 5,6-dimethylpyrazine-2,3-dicarboxamide is 5,6-dimethylpyrazine-2,3-dicarbonitrile. This dinitrile can be synthesized through the condensation of diaminomaleonitrile (B72808) with biacetyl (2,3-butanedione) researchgate.netnih.gov. The reaction is often carried out in the presence of a catalyst, and in some instances, water has been used as a solvent, aligning with green chemistry principles researchgate.net.

Once the dicarbonitrile is obtained, it can be hydrolyzed to the corresponding 5,6-dimethylpyrazine-2,3-dicarboxylic acid. This hydrolysis can be achieved under acidic or basic conditions. The resulting dicarboxylic acid is a versatile intermediate that can be further derivatized to facilitate amide bond formation. A common derivatization strategy is the conversion of the dicarboxylic acid to its corresponding diacyl chloride, typically using a chlorinating agent such as thionyl chloride mdpi.com. This activated intermediate is highly reactive towards nucleophiles like ammonia (B1221849), leading to the formation of the desired dicarboxamide.

Oxidation-Based Synthesis Pathways for Pyrazinedicarboxylic Acid Intermediates

An alternative and widely used approach to pyrazinedicarboxylic acid intermediates involves the oxidation of quinoxaline (B1680401) derivatives. Quinoxalines are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a pyrazine ring. The benzene ring of a suitably substituted quinoxaline can be oxidatively cleaved to yield a pyrazinedicarboxylic acid.

For the synthesis of 5,6-dimethylpyrazine-2,3-dicarboxylic acid, the corresponding precursor would be 6,7-dimethyl-2,3-disubstituted quinoxaline. The specific substituents at the 2 and 3 positions of the quinoxaline can vary, as they are removed during the oxidation process. The oxidation is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) or sodium chlorate (B79027) in an acidic medium google.com. This method provides a direct route to the pyrazine-2,3-dicarboxylic acid core.

Condensation Reactions and Amide Bond Formation

The final step in the synthesis of 5,6-dimethylpyrazine-2,3-dicarboxamide is the formation of the two amide bonds from the 5,6-dimethylpyrazine-2,3-dicarboxylic acid precursor. This transformation is a classic example of a condensation reaction.

As mentioned earlier, one common method involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride. This diacyl chloride can then be treated with ammonia or an ammonia equivalent to form the dicarboxamide. The reaction is typically carried out in an inert solvent.

Direct amidation of the dicarboxylic acid is also possible, although it often requires harsher reaction conditions or the use of coupling agents. These coupling agents, such as carbodiimides, activate the carboxylic acid groups, facilitating the reaction with ammonia.

Exploration of Novel Synthetic Strategies

Regioselective Synthesis and Stereochemical Control

Regioselectivity is a crucial aspect of the synthesis of substituted pyrazines, ensuring that functional groups are introduced at the desired positions on the pyrazine ring. In the context of 5,6-dimethylpyrazine-2,3-dicarboxamide, the primary challenge lies in the initial construction of the pyrazine ring with the correct substitution pattern. The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a powerful method for controlling the regiochemistry of the resulting pyrazine. For instance, the reaction of 3,4-diaminohexane with a suitable 1,2-dicarbonyl compound would be a regioselective route to a 5,6-diethylpyrazine derivative. While 5,6-dimethylpyrazine-2,3-dicarboxamide itself is achiral and therefore does not require stereochemical control in its synthesis, the principles of stereoselective synthesis are highly relevant for the preparation of more complex, chiral pyrazine derivatives nih.govmdpi.com.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of 5,6-dimethylpyrazine-2,3-dicarboxamide and related compounds, several green approaches are being explored.

One promising area is the use of biocatalysis. Enzymes, such as lipases, have been shown to effectively catalyze the amidation of pyrazine esters to form pyrazinamides under mild conditions nih.gov. This enzymatic approach avoids the use of harsh reagents and can often be performed in more environmentally benign solvents.

The use of greener solvents is another key aspect of green chemistry. Deep eutectic solvents (DESs) have emerged as promising alternatives to traditional volatile organic solvents for pyrazine synthesis. These solvents are often biodegradable, have low toxicity, and can also act as catalysts in certain reactions.

Mechanistic Investigations of Key Synthetic Transformations

Detailed mechanistic studies, including reaction kinetics and thermodynamic considerations, are crucial for optimizing the synthesis of 5,6-dimethylpyrazine-2,3-dicarboxamide. While specific studies on this exact molecule are not extensively documented in publicly available literature, general principles of dicarboxamide formation from dicarboxylic acids and amines provide a framework for understanding these transformations.

The formation of dicarboxamides from their corresponding dicarboxylic acids and amines is an equilibrium-driven process. The reaction kinetics are influenced by several factors, including the nature of the starting materials, temperature, and the presence of a catalyst.

The direct thermal amidation of carboxylic acids with amines is a challenging reaction due to the formation of stable carboxylate salts under basic conditions, which are less electrophilic. organic-chemistry.org However, this method can be effective at elevated temperatures (e.g., 160°C) without the need for mediating agents. organic-chemistry.org The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side. organic-chemistry.org

For the esterification of dicarboxylic acids, a related reaction, the activation energies and thermal effects have been calculated for specific systems. For instance, the esterification of benzoic acid with 1-butyl alcohol has a thermal effect of 622 J·mol⁻¹ and activation energies of 58.40 kJ·mol⁻¹ for the forward reaction and 57.70 kJ·mol⁻¹ for the reverse reaction. researchgate.net While not directly applicable to the amidation of 5,6-dimethylpyrazine-2,3-dicarboxylic acid, these values highlight the energetic considerations involved in such transformations.

The study of cocrystals of pyrazine with dicarboxylic acids has also provided insights into the dissociation kinetics, which are dependent on temperature and humidity. rsc.org This information can be valuable in understanding the stability and formation of the dicarboxamide under various conditions.

Catalysis plays a pivotal role in the efficient synthesis of dicarboxamides from dicarboxylic acids and amines. Various catalysts, including both Lewis and Brønsted acids, have been employed to facilitate this transformation.

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reusability. Niobium pentoxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govresearchgate.net A key advantage of Nb₂O₅ is its tolerance to water and basic molecules (amines), which are present in the reaction mixture and can often deactivate other Lewis acid catalysts. nih.govresearchgate.net The catalyst is typically activated by calcination at high temperatures (e.g., 500°C) before use. nih.govresearchgate.net

Other metal oxides such as TiO₂, Al₂O₃, SnO₂, and Cu₂O have also been investigated as catalysts for diamide (B1670390) synthesis. nih.gov Tin(II) oxide (SnO₂) has been shown to be an effective Lewis acid catalyst for the synthesis of cyclic diamides from dicarboxylic acids and diamines. buet.ac.bd The catalytic activity of these metal oxides is attributed to their ability to activate the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The general mechanism for the Lewis acid-catalyzed amidation involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The amine then attacks the activated carbonyl group, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the amide and regenerate the catalyst.

Derivatization and Functionalization of the Pyrazine Core

The derivatization and functionalization of the 5,6-dimethylpyrazine-2,3-dicarboxamide core are essential for modulating its physicochemical properties and exploring its potential applications. This can be achieved by modifying the dicarboxamide moieties, introducing substituents onto the pyrazine ring, or synthesizing more complex analogues and hybrid structures.

The dicarboxamide groups offer a versatile handle for further chemical modifications. One common approach is the synthesis of N-substituted derivatives by reacting the corresponding dicarboxylic acid chloride with a variety of primary and secondary amines. This strategy has been successfully employed for the synthesis of a wide range of substituted pyrazine-2-carboxamides with diverse biological activities. mdpi.commdpi.comnih.gov

For example, condensation of substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines and aminothiazoles has yielded libraries of amides. mdpi.com Similarly, N-substituted piperazine-2,3-dicarboxylic acid derivatives have been synthesized to probe their biological activities. nih.gov These examples suggest that the dicarboxamide groups of 5,6-dimethylpyrazine-2,3-dicarboxamide could be readily converted to a variety of N-substituted amides, thereby introducing a range of functional groups and steric bulk.

The synthesis of these N-substituted derivatives typically involves the initial conversion of the dicarboxylic acid to the more reactive dicarbonyl chloride, often using reagents like thionyl chloride or oxalyl chloride. mdpi.comnih.gov The resulting acid chloride is then reacted with the desired amine in the presence of a base to neutralize the HCl byproduct.

Introducing substituents directly onto the pyrazine ring of 5,6-dimethylpyrazine-2,3-dicarboxamide can be challenging due to the electron-deficient nature of the pyrazine ring, which makes it less susceptible to electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) can be a viable strategy, particularly if a suitable leaving group is present on the ring. youtube.com

Another approach to introduce functionality on the pyrazine ring is to start with an already substituted pyrazine precursor before the formation of the dicarboxamide. For example, the synthesis of 3-amino-5,6-dimethyl-pyrazine-2-carboxylic acid provides a handle for further derivatization. alfa-chemistry.com

The 5,6-dimethylpyrazine-2,3-dicarboxamide scaffold can serve as a building block for the synthesis of more complex molecular architectures, including macrocycles and polymers.

Macrocycles: Nitrogen-containing macrocycles are of great interest due to their unique host-guest properties and potential applications in catalysis and materials science. mdpi.com The synthesis of amide-based macrocycles can be achieved through the cyclization of rigid diamines with diacid chlorides. mdpi.com It is conceivable that 5,6-dimethylpyrazine-2,3-dicarboxamide or its corresponding diacid chloride could be used as a component in the synthesis of novel macrocyclic structures.

Polymers: Pyrazine derivatives have been incorporated into polymer backbones to create materials with specific thermal and electronic properties. acs.orgresearchgate.net For example, biobased pyrazine-containing polyesters have been synthesized via a two-step melt transesterification-polycondensation procedure. acs.orgresearchgate.net The rigid and aromatic nature of the pyrazine ring can impart desirable properties to the resulting polymers. Similarly, 5,6-dimethylpyrazine-2,3-dicarboxamide could potentially be used as a monomer in the synthesis of novel polyamides.

Coordination Polymers: The dicarboxylate precursor, 5,6-dimethylpyrazine-2,3-dicarboxylic acid, has been used as a ligand for the construction of coordination polymers. nih.gov The reaction of this ligand with metal ions can lead to the formation of multidimensional networks with interesting structural and functional properties. nih.gov This suggests that the dicarboxamide derivative could also act as a ligand in coordination chemistry, potentially forming novel metal-organic frameworks (MOFs).

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of 5,6-Dimethylpyrazine-2,3-dicarboxamide and its Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement of crystalline solids. While structural data for the parent 5,6-Dimethylpyrazine-2,3-dicarboxamide is not extensively reported, analysis of its precursors and closely related derivatives provides significant insights into its expected molecular and supramolecular features.

The conformation of pyrazine-2,3-dicarboxamide (B189462) derivatives is largely defined by the orientation of the two adjacent carboxamide groups relative to the pyrazine (B50134) ring. Studies on related structures show that these groups can adopt either a cis or trans arrangement. For instance, in the dihydrate of N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide, the molecule adopts a U-shaped conformation where the carboxamide groups are cis to one another, with a significant dihedral angle of 81.6(5)° between them. researchgate.net In contrast, when this same ligand coordinates to a silver(I) ion, the carboxamide groups are forced into a trans arrangement. researchgate.net

The precursor, 5,6-Dimethylpyrazine-2,3-dicarboxylic acid, demonstrates considerable rotational freedom of its functional groups. In its crystal structure, the two carboxylic acid groups are twisted relative to the plane of the pyrazine ring by different degrees, with reported torsion angles of 10.8(1)° and 87.9(1)° in one molecule within the asymmetric unit. nih.gov This variability highlights the conformational flexibility inherent in the 2,3-disubstituted pyrazine system. For 5,6-Dimethylpyrazine-2,3-dicarboxamide, a similar non-planar arrangement of the amide groups relative to the pyrazine ring is anticipated, influenced by steric hindrance from the adjacent methyl groups and the formation of intra- and intermolecular hydrogen bonds.

| Compound | Functional Groups Orientation | Dihedral/Torsion Angles | Reference |

| N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide | cis | 81.6(5)° (between carboxamide groups) | researchgate.net |

| 5,6-Dimethylpyrazine-2,3-dicarboxylic acid | Twisted | 10.8(1)° and 87.9(1)° (carboxyl vs. pyrazine ring) | nih.gov |

| 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid dimethyl ester | Twisted | Npyrazine—C—C—Npyridine torsion angles of -133.7(4)° and 50.7(5)° | nih.gov |

Hydrogen bonding is a critical determinant of the supramolecular architecture in the solid state. For 5,6-Dimethylpyrazine-2,3-dicarboxamide, the N-H protons of the amide groups act as hydrogen bond donors, while the carbonyl oxygens and the pyrazine nitrogen atoms serve as acceptors.

Intramolecular Hydrogen Bonding: In derivatives with a cis conformation of the carboxamide groups, intramolecular N—H···Npyrazine hydrogen bonds can form, creating stable five-membered ring motifs (S(5)). researchgate.net This type of interaction is observed in N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide. researchgate.net

Intermolecular Hydrogen Bonding: The primary intermolecular interactions expected are N—H···O=C hydrogen bonds between the amide groups of adjacent molecules. These interactions typically lead to the formation of robust chains or sheets. For example, in the crystal structure of N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide, adjacent molecules are linked by N—H···O hydrogen bonds, forming chains that propagate along a crystallographic axis. researchgate.net Additionally, weaker C—H···O and C—H···N interactions often provide further stability, linking these primary motifs into a three-dimensional network. researchgate.netnih.gov In the precursor 5,6-Dimethylpyrazine-2,3-dicarboxylic acid, the dominant interaction is an O—H···N hydrogen bond, linking molecules into layers. nih.gov

| Compound | Donor (D) | Acceptor (A) | Type of Interaction | Supramolecular Motif | Reference |

| N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide | N—H | Npyrazine | Intramolecular | S(5) ring | researchgate.net |

| N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide | N—H | O=C | Intermolecular | Chains | researchgate.net |

| 5,6-Dimethylpyrazine-2,3-dicarboxylic acid | O—H | Npyrazine | Intermolecular | Layers | nih.gov |

| Pyrazine-2,5-dicarboxamide Derivatives | N—H | Npyridine | Intermolecular | Layers/Sheets | nih.goviucr.org |

| Pyrazine-2,5-dicarboxamide Derivatives | C—H | O=C | Intermolecular | 3D Network | nih.goviucr.org |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible functional groups and multiple hydrogen bonding sites like 5,6-Dimethylpyrazine-2,3-dicarboxamide. Different polymorphs can arise from variations in molecular conformation or intermolecular packing arrangements.

Studies on related pyrazine dicarboxamides have identified polymorphic behavior. For example, N2,N5-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide is known to crystallize in at least two different monoclinic space groups, P21/c and C2/c. iucr.org The key difference between these polymorphs lies in the molecular conformation; one form is nearly planar, while the other adopts a more extended, non-planar conformation. iucr.org This suggests that 5,6-Dimethylpyrazine-2,3-dicarboxamide may also exhibit polymorphism, driven by the rotational flexibility of its carboxamide groups.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is also a strong possibility. The hydrogen bond donor (N-H) and acceptor (C=O, Npyrazine) sites on the molecule make it an excellent candidate for forming co-crystals with other molecules (co-formers) that have complementary functionalities.

Computational Methods for Structural Elucidation

Computational chemistry provides powerful tools for investigating molecular structure and dynamics, offering insights that complement experimental data and aid in its interpretation.

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the geometric and electronic properties of molecules. For 5,6-Dimethylpyrazine-2,3-dicarboxamide, DFT calculations, typically using functionals like B3LYP, can be employed to:

Optimize Molecular Geometry: DFT can determine the lowest energy conformation of an isolated molecule, predicting bond lengths, bond angles, and torsional angles. This is crucial for understanding the intrinsic conformational preferences of the molecule, free from crystal packing effects.

Analyze Vibrational Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes. chemrxiv.org

Investigate Electronic Properties: DFT is used to calculate properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). chemrxiv.org MEP maps can identify the most likely sites for electrophilic and nucleophilic attack, while NBO (Natural Bond Orbital) analysis can reveal details about intramolecular charge transfer and hydrogen bonding interactions. chemrxiv.org

For example, DFT studies on the related 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide have successfully been used to analyze its vibrational spectra, donor-acceptor interactions, and chemical reactivity descriptors. chemrxiv.org

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time at a given temperature. An MD simulation of 5,6-Dimethylpyrazine-2,3-dicarboxamide would involve:

Placing the molecule in a simulation box, often with a solvent.

Calculating the forces on each atom using a classical force field.

Solving Newton's equations of motion to simulate the movement of atoms over time.

By analyzing the resulting trajectory, researchers can identify the most populated conformations, the energy barriers between them, and the flexibility of different parts of the molecule, such as the rotation of the carboxamide side chains. MD simulations performed on related pyrazine carboxamides have been used to understand their reactive properties and stability in different environments, such as their propensity for autoxidation and hydrolysis. chemrxiv.org This approach provides a dynamic picture of the molecule's behavior that is inaccessible to static quantum chemical calculations or time-averaged experimental methods.

Spectroscopic Characterization for Conformational and Electronic Insight

The conformational and electronic properties of 5,6-Dimethylpyrazine-2,3-dicarboxamide are elucidated through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular framework and electronic environment, while Vibrational (FT-IR, Raman) and Ultraviolet-Visible (UV-Vis) spectroscopies offer insights into functional groups, intermolecular interactions, and electronic transitions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5,6-Dimethylpyrazine-2,3-dicarboxamide, ¹H and ¹³C NMR spectra would confirm the connectivity of the atoms, while advanced techniques like 2D-NMR would resolve complex couplings and spatial relationships.

In ¹H NMR, the molecule is expected to show distinct signals for the methyl protons and the amide protons. The two methyl groups at the C5 and C6 positions are chemically equivalent and would likely appear as a single sharp singlet. The chemical shift for methyl groups on a pyrazine ring typically appears in the aromatic region. nih.govchemicalbook.comchemicalbook.com The four protons of the two carboxamide groups (-CONH₂) are also expected to be chemically equivalent, likely producing a broad singlet due to quadrupole broadening from the nitrogen atom and possible hydrogen exchange.

The ¹³C NMR spectrum would provide complementary information. Distinct signals would be expected for the methyl carbons, the pyrazine ring carbons (C2/C3 and C5/C6), and the carbonyl carbons of the amide groups. The chemical shifts of these carbons provide insight into the electronic environment of the pyrazine ring system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for unambiguously assigning these proton and carbon signals, especially in complex pyrazine derivatives. nih.gov

To probe the electronic properties of the pyrazine nucleus more directly, ⁷⁷Se NMR spectroscopy can be employed. nih.gov This technique involves the synthesis of a selenium adduct of the heterocyclic compound. The ⁷⁷Se chemical shift is highly sensitive to the electron density of the atom to which the selenium is attached, serving as a powerful probe of the ligand's electronic properties. researchgate.netresearchgate.net For 5,6-Dimethylpyrazine-2,3-dicarboxamide, this would involve a reaction to form a selone. The resulting ⁷⁷Se NMR chemical shift would provide a quantitative measure of the π-acceptor properties of the pyrazine ring, which are influenced by the electron-donating methyl groups and electron-withdrawing dicarboxamide substituents. researchgate.net The chemical shifts of ⁷⁷Se can span a wide range, offering high resolution for detecting subtle electronic changes within the molecule. nih.gov

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Methyl Protons (C₅-CH₃, C₆-CH₃) | ¹H | ~2.5 | Singlet (s) | Equivalent methyl groups on the pyrazine ring. |

| Amide Protons (-CONH₂) | ¹H | ~7.5 - 8.5 | Broad Singlet (br s) | Chemical shift is solvent-dependent; broad due to exchange and quadrupolar effects. |

| Methyl Carbons (C₅-C H₃, C₆-C H₃) | ¹³C | ~20 - 25 | - | Typical range for methyl groups on an aromatic heterocycle. |

| Pyrazine Ring Carbons (C₅, C₆) | ¹³C | ~150 - 155 | - | Carbons attached to methyl groups. |

| Pyrazine Ring Carbons (C₂, C₃) | ¹³C | ~145 - 150 | - | Carbons attached to carboxamide groups. |

| Carbonyl Carbons (-C O-NH₂) | ¹³C | ~165 - 170 | - | Characteristic chemical shift for amide carbonyls. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and study molecular vibrations. wikipedia.orgyoutube.com For 5,6-Dimethylpyrazine-2,3-dicarboxamide, these methods can confirm the presence of amide and methyl groups and provide information on intermolecular hydrogen bonding. ijsrst.com

The FT-IR and Raman spectra are expected to be rich with characteristic bands. The amide groups give rise to several distinct vibrations:

N-H Stretching: Typically observed as a pair of bands in the 3100-3400 cm⁻¹ region for primary amides, corresponding to symmetric and asymmetric stretching modes. The position of these bands is sensitive to hydrogen bonding; strong intermolecular H-bonds shift the bands to lower wavenumbers.

C=O Stretching (Amide I band): This is a very strong and sharp absorption in the IR spectrum, usually found between 1650 and 1690 cm⁻¹. Its position is also influenced by hydrogen bonding.

N-H Bending (Amide II band): This band appears around 1600-1640 cm⁻¹ and involves a combination of N-H bending and C-N stretching.

Other significant vibrations include:

C-H Stretching: Aromatic C-H stretching is generally weak for this fully substituted ring, but aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ range.

Pyrazine Ring Vibrations: The stretching vibrations of the C-C and C-N bonds within the pyrazine ring are expected in the 1400-1600 cm⁻¹ fingerprint region. arabjchem.org

C-H Bending: Bending vibrations of the methyl groups will be visible in the 1375-1450 cm⁻¹ region.

A combined analysis of FT-IR and Raman spectra provides a more complete vibrational profile, as some modes may be strong in one technique and weak or absent in the other. nih.govnih.gov For example, the symmetric pyrazine ring breathing mode is often strong in the Raman spectrum but weak in the IR.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy | Notes |

|---|---|---|---|

| 3100 - 3400 | N-H asymmetric & symmetric stretching | FT-IR, Raman | Sensitive to hydrogen bonding. ijsrst.com |

| 2850 - 3000 | C-H stretching (methyl) | FT-IR, Raman | Characteristic of -CH₃ groups. |

| 1650 - 1690 | C=O stretching (Amide I) | FT-IR (strong) | A primary indicator of the amide functional group. |

| 1600 - 1640 | N-H bending (Amide II) | FT-IR | Coupled C-N stretch and N-H bend. |

| 1400 - 1600 | Pyrazine ring C-C and C-N stretching | FT-IR, Raman | Defines the fingerprint region for the heterocyclic core. arabjchem.org |

| 1375 - 1450 | C-H bending (methyl) | FT-IR, Raman | Symmetric and asymmetric bending modes. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. uzh.ch The spectrum of 5,6-Dimethylpyrazine-2,3-dicarboxamide is expected to be dominated by transitions involving the π-electron system of the pyrazine ring and the non-bonding electrons on the nitrogen and oxygen atoms. The key chromophores are the pyrazine ring and the two carboxamide groups.

Two main types of electronic transitions are anticipated for this molecule:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated pyrazine ring system. Such transitions are typically characterized by high molar absorptivity (ε) and are expected to appear at shorter wavelengths (higher energy) in the near-UV region. elte.hu

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), located on the nitrogen atoms of the pyrazine ring or the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. youtube.comyoutube.com These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower molar absorptivity compared to π → π* transitions. elte.hu The presence of two nitrogen heteroatoms and two carbonyl groups provides multiple sites for n → π* transitions.

The absorption maxima (λ_max) are influenced by the substituents on the pyrazine ring. The electron-donating methyl groups and the electron-withdrawing, conjugation-extending carboxamide groups will modulate the energies of the molecular orbitals, thereby shifting the positions of the absorption bands.

| Transition Type | Orbitals Involved | Expected λ_max Region | Expected Intensity (ε) | Chromophore |

|---|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | 200 - 300 nm | High (ε > 10,000) | Pyrazine ring, C=O bonds |

| n → π | n (non-bonding) → π (antibonding) | 300 - 400 nm | Low (ε < 2,000) | Pyrazine N atoms, Carbonyl O atoms |

Supramolecular Chemistry and Solid State Engineering

Design Principles for Self-Assembly in 5,6-Dimethylpyrazine-2,3-dicarboxamide Systems

The self-assembly of 5,6-Dimethylpyrazine-2,3-dicarboxamide in the solid state is guided by a hierarchy of non-covalent interactions. The primary design principle revolves around the robust and directional nature of hydrogen bonds formed by the amide functional groups. These groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of predictable and stable supramolecular synthons.

Crystal Engineering through Directed Intermolecular Interactions

Crystal engineering of 5,6-Dimethylpyrazine-2,3-dicarboxamide systems focuses on the deliberate utilization of intermolecular forces to construct desired solid-state architectures. By understanding the relative strengths and geometric preferences of these interactions, it is possible to predict and control the molecular packing.

The amide group is a powerful functional synthon in crystal engineering due to its capacity to form strong and directional N-H···O hydrogen bonds. mdpi.com In the case of dicarboxamides, the formation of centrosymmetric amide-amide dimers via R²₂(8) graph set notation is a common and robust supramolecular synthon. This motif is frequently observed in the crystal structures of primary amides.

In related pyrazine (B50134) dicarboxamides, such as pyrazine-2,3-dicarboxamide (B189462), linear tapes formed by carboxamide N-H···O hydrogen bonds are observed. researchgate.net For N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide, adjacent molecules are linked by N-H···Ocarboxamide hydrogen bonds, forming a chain. researchgate.net The presence of two adjacent amide groups in 5,6-Dimethylpyrazine-2,3-dicarboxamide offers the potential for various hydrogen-bonding patterns, including the formation of both intramolecular and intermolecular hydrogen bonds. The cis-orientation of the carboxamide groups can lead to intramolecular N-H···N(pyrazine) hydrogen bonds, forming an S(5) ring motif, as seen in a related dihydrate ligand. researchgate.net

The following table summarizes common hydrogen-bonding motifs observed in related pyrazine carboxamides, which can be extrapolated to predict the behavior of 5,6-Dimethylpyrazine-2,3-dicarboxamide.

| Interaction Type | Description | Potential Motif in 5,6-Dimethylpyrazine-2,3-dicarboxamide |

| N-H···O | Hydrogen bond between amide groups | Formation of dimers, chains, or sheets |

| N-H···N | Intramolecular or intermolecular hydrogen bond to a pyrazine nitrogen | Formation of S(5) ring motifs or linking of molecules |

| C-H···O | Weaker hydrogen bond involving aromatic or methyl C-H and carbonyl oxygen | Stabilization of the overall crystal packing |

| C-H···N | Weaker hydrogen bond involving aromatic or methyl C-H and pyrazine nitrogen | Contribution to the three-dimensional network |

The electron-deficient pyrazine ring in 5,6-Dimethylpyrazine-2,3-dicarboxamide is expected to participate in π-stacking interactions, which are a significant contributor to the stabilization of crystal structures containing aromatic rings. These interactions can occur between pyrazine rings of adjacent molecules, leading to the formation of columnar stacks or layered structures. The mode of stacking (e.g., face-to-face, offset) will be influenced by the steric bulk of the methyl and carboxamide substituents.

In related systems, such as complexes involving pyrazine, π-π stacking interactions have been shown to be crucial in extending the dimensionality of the supramolecular network. rsc.org For instance, in the crystal structure of N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide, offset π-π interactions with an intercentroid distance of 3.739(1) Å are observed between neighboring pyridine (B92270) rings. nih.govnih.gov While this is an analogous system, it highlights the propensity of such aromatic systems to engage in stabilizing π-stacking interactions.

Formation of Cocrystals and Multicomponent Systems

Cocrystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. A cocrystal is a multicomponent crystal in which the components are held together by non-covalent interactions.

The formation of cocrystals with 5,6-Dimethylpyrazine-2,3-dicarboxamide would involve screening a variety of co-formers that can form complementary and robust supramolecular synthons with the target molecule. Potential co-formers could include molecules with functional groups capable of hydrogen bonding with the amide or pyrazine moieties, such as carboxylic acids, phenols, or other amides.

Screening for cocrystals typically involves techniques such as liquid-assisted grinding, solution crystallization, or solid-state grinding. The resulting materials would then be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to confirm the formation of a new crystalline phase and to elucidate the supramolecular structure. While no specific cocrystals of 5,6-Dimethylpyrazine-2,3-dicarboxamide are reported, the general principles of cocrystal formation with related compounds, such as phenazine (B1670421) with phenylboronic acids, demonstrate the utility of this approach. mdpi.com

The choice of co-former can significantly influence the resulting crystal architecture of a multicomponent system involving 5,6-Dimethylpyrazine-2,3-dicarboxamide. A co-former can interact with the target molecule through various supramolecular synthons, leading to different packing arrangements. For example, a dicarboxylic acid co-former could form strong O-H···O and O-H···N hydrogen bonds, potentially disrupting the amide-amide interactions and leading to a completely different crystal structure.

Investigation of Solid-State Transformations and Phase Behavior

There is currently no available information in the public domain regarding the solid-state transformations or phase behavior of 5,6-Dimethylpyrazine-2,3-dicarboxamide. Investigations into these properties typically involve techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray powder diffraction (VT-XRPD). These analyses are crucial for understanding the thermal stability, polymorphism, and potential for phase transitions of a compound, which are critical parameters in materials science and pharmaceutical development. The absence of such studies for 5,6-Dimethylpyrazine-2,3-dicarboxamide means that its behavior under different temperature and pressure conditions, as well as the existence of different crystalline forms (polymorphs), remains uncharacterized.

Coordination Chemistry and Metal Ligand Interactions

5,6-Dimethylpyrazine-2,3-dicarboxamide as a Ligand in Metal Complexes

5,6-Dimethylpyrazine-2,3-dicarboxamide is a derivative of pyrazine-2,3-dicarboxamide (B189462) and is expected to exhibit rich coordination chemistry. The two nitrogen atoms of the pyrazine (B50134) ring and the two amide groups offer several potential binding sites for metal ions. The methyl groups at the 5 and 6 positions can influence the steric and electronic properties of the ligand, thereby affecting the structure and stability of the resulting metal complexes.

The pyrazine-2,3-dicarboxamide scaffold can adopt various coordination modes depending on the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. A related ligand, N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide, demonstrates this versatility. In its free form, it can exist in a "U-shaped" conformation with the carboxamide groups being cis to one another. nih.govdtu.dk Upon complexation with silver(I), the ligand can adopt a trans conformation, where the carboxamide groups are on opposite sides of the pyrazine ring. nih.govdtu.dk In this silver complex, the ligand wraps around a Ag-Ag bond, and each silver ion is coordinated by two pyridine (B92270) N atoms and two carboxamide O atoms from neighboring molecules, leading to a three-dimensional framework. nih.govdtu.dk

The parent compound, pyrazine-2,3-dicarboxylic acid, also displays diverse coordination behavior. It can act as a multidentate bridging ligand or as an N,O'-bidentate terminal ligand. rsc.org In some complexes, it bridges two neighboring metal atoms to form one-dimensional chains. rsc.org The coordination can involve the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups. rsc.org This suggests that 5,6-Dimethylpyrazine-2,3-dicarboxamide can similarly act as a versatile ligand, potentially forming mononuclear, binuclear, or polynuclear complexes through various coordination modes.

Pyrazine carboxamide derivatives have been shown to form stable complexes with a variety of transition metals. For instance, N²,N³-bis(pyridin-2-ylmethyl)pyrazine-2,3-dicarboxamide, a ligand similar to the one , has been used to synthesize tetranuclear copper(II) and nickel(II) complexes. dtu.dk Magnetic susceptibility measurements on these complexes indicated weak anti-ferromagnetic coupling between the metal centers. dtu.dk

The reaction of a pyrazine-2,3-dicarboxamide derivative with silver(I) nitrate (B79036) resulted in the formation of a three-dimensional coordination polymer. nih.govdtu.dk In this structure, each silver ion is coordinated by two pyridine nitrogen atoms and two carboxamide oxygen atoms of neighboring ligand molecules. nih.govdtu.dk Similarly, the reaction of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid with cadmium dichloride leads to a two-dimensional coordination polymer where the cadmium atom is seven-coordinate, binding to a pyrazine nitrogen, a pyridine nitrogen, two water oxygens, and two carboxylate oxygens. nih.gov

The thermal stability of copper(II) complexes with pyrazine-2,3-dicarboxylate has been investigated, showing that these complexes undergo multistage thermal decomposition, ultimately yielding copper oxide. nih.gov The thermal stability was found to be influenced by the specific ligands present in the coordination sphere. nih.gov

Table 1: Examples of Transition Metal Complexes with Pyrazine-2,3-dicarboxamide Derivatives

| Metal Ion | Ligand | Complex Stoichiometry | Structural Features |

| Silver(I) | N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide | {[Ag(C₁₈H₁₆N₆O₂)]NO₃}n | Three-dimensional coordination polymer nih.govdtu.dk |

| Copper(II) | N²,N³-bis(pyridin-2-ylmethyl)pyrazine-2,3-dicarboxamide | {Cu₄(L)₄₄}·5CH₃OH·4H₂O | Tetranuclear 2x2 grid-like complex dtu.dk |

| Nickel(II) | N²,N³-bis(pyridin-2-ylmethyl)pyrazine-2,3-dicarboxamide | {[Ni₄(L)₄]Cl₄}·5CH₃CN·13H₂O | Tetranuclear square complex dtu.dk |

| Cadmium(II) | 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid | [Cd(C₁₆H₈N₄O₄)(H₂O)₂]n | Two-dimensional coordination polymer nih.gov |

The adjacent positioning of the two carboxamide groups in 5,6-Dimethylpyrazine-2,3-dicarboxamide makes it a potential chelating ligand. Chelation, the formation of a ring structure by the bonding of a ligand to a metal ion at two or more points, generally leads to enhanced thermodynamic stability of the resulting complex, an effect known as the chelate effect. The stability of metal complexes is quantified by their formation constants (also known as stability constants). rsc.org

Synthesis and Structural Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are extended structures formed from metal ions or clusters linked by organic ligands. The predictable geometry and functionality of ligands like 5,6-Dimethylpyrazine-2,3-dicarboxamide make them excellent candidates for the construction of these materials.

The design of coordination polymers and MOFs relies on the principles of crystal engineering, where the geometry of the metal coordination sphere and the linking topology of the organic ligand dictate the final architecture of the extended network. Pyrazine-based ligands are widely used in the construction of such materials. For example, pyrazine itself has been used to create pillared MOFs with hexagonal pore channels. dtu.dknih.gov

The reaction of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid with cadmium dichloride results in a two-dimensional coordination polymer. nih.gov In this structure, the ligand coordinates to the cadmium atom in both a tridentate and a monodentate fashion, highlighting the versatility of the pyrazine-dicarboxylate scaffold in forming extended networks. nih.gov Similarly, a three-dimensional coordination polymer was formed from the reaction of N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide with silver(I) nitrate. nih.govdtu.dk It is important to distinguish between coordination polymers and MOFs, with the latter typically characterized by the presence of solvent-accessible voids. nih.govdtu.dk

The formation of coordination polymers and MOFs is a self-assembly process driven by the coordination bonds between the metal centers and the organic linkers. The mechanism of formation can be complex and may involve the initial formation of intermediate species. For the well-known MOF-5, for instance, the formation mechanism involves the initial precipitation of a layered inorganic-organic composite, followed by multiple nucleation events of the MOF within this composite. rsc.org

The interconnectivity of the final framework is determined by the coordination number and geometry of the metal ion and the number and orientation of the coordinating sites on the ligand. In the case of the two-dimensional cadmium(II) coordination polymer mentioned earlier, the ligand links the cadmium ions into a 2D network. nih.gov These 2D layers are then further organized in the crystal lattice. nih.gov In the silver(I) coordination polymer, the interconnectivity results in a three-dimensional framework without significant cavities. nih.govdtu.dk The nature of the solvent and other reaction conditions can also play a crucial role in determining the final structure, as demonstrated by the synthesis of two different zinc MOF isomers using the same building blocks but different solvents and acids. rsc.org

Electrochemical Properties of Metal Complexes

The study of the electrochemical properties of metal complexes containing 5,6-Dimethylpyrazine-2,3-dicarboxamide provides crucial insights into their electronic structure and potential applications in areas such as catalysis and materials science. The redox behavior and electron transfer processes of these complexes are of particular interest, as is the influence of the coordinated metal ion on the electronic environment of the ligand.

Redox Behavior and Electron Transfer Processes

The redox behavior of metal complexes is fundamentally dictated by the accessibility of different oxidation states for both the metal center and the ligand. In complexes of 5,6-Dimethylpyrazine-2,3-dicarboxamide, the pyrazine ring, with its two nitrogen atoms, can act as an electron sink, while the dicarboxamide substituents can also influence the electronic density at the coordination site.

Cyclic voltammetry is a key technique used to investigate these properties. For related pyrazine-based ligands, studies have shown that metal complexes can exhibit quasi-reversible, single-electron transfer processes. For instance, complexes of a similar ligand, 3,6-bis(3,5-dimethylpyrazolyl)pyridazine, with Cu(II) and Fe(II) have demonstrated such behavior. The redox couple for the Cu(II) complex, corresponding to the Cu(II)/Cu(I) transition, and for the Fe(II) complex, corresponding to the Fe(II)/Fe(III) transition, highlight the ability of the metal center to undergo changes in its oxidation state.

While specific experimental data for 5,6-Dimethylpyrazine-2,3-dicarboxamide complexes is not available in the provided search results, it is reasonable to hypothesize that they would also display interesting redox chemistry. The electron-donating methyl groups on the pyrazine ring would be expected to influence the reduction potentials of the metal center. The nature of the metal ion itself is also a critical factor, with different metals exhibiting unique redox potentials.

Future research employing cyclic voltammetry on complexes of 5,6-Dimethylpyrazine-2,3-dicarboxamide with various transition metals would be necessary to fully elucidate their redox behavior and the kinetics of their electron transfer processes. Such studies would involve determining the formal reduction potentials (E°'), the separation between anodic and cathodic peak potentials (ΔEp), and the ratio of anodic to cathodic peak currents (ipa/ipc) to characterize the reversibility and kinetics of the electron transfer.

Influence of Metal Coordination on Electronic Structure

The coordination of a metal ion to 5,6-Dimethylpyrazine-2,3-dicarboxamide significantly perturbs the electronic structure of the ligand. This interaction leads to the formation of new molecular orbitals that are a combination of the metal d-orbitals and the ligand's π and π* orbitals. The energies of these new orbitals dictate the electronic and photophysical properties of the complex.

Spectroscopic techniques, such as UV-Visible absorption spectroscopy, provide valuable information about these electronic transitions. Upon complexation, shifts in the absorption bands corresponding to the ligand's internal π → π* and n → π* transitions are typically observed. These shifts are indicative of the stabilization or destabilization of the ligand's molecular orbitals upon coordination to the metal center.

For example, in complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine, a significant shift in the characteristic ligand band around 260 nm is observed upon coordination with metal ions. This is attributed to the HOMO → LUMO π → π* transitions of the pyridazine (B1198779) and pyrazole (B372694) groups and serves as evidence of successful complexation.

To fully understand the influence of metal coordination on the electronic structure of 5,6-Dimethylpyrazine-2,3-dicarboxamide, a combination of experimental techniques and computational studies would be required. Density Functional Theory (DFT) calculations, for instance, could provide a theoretical model of the molecular orbitals and their energies, complementing the experimental data obtained from spectroscopic measurements.

Theoretical and Computational Investigations of 5,6 Dimethylpyrazine 2,3 Dicarboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. brieflands.combendola.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. Such calculations are foundational for understanding molecular stability, reactivity, and spectroscopic characteristics. nih.govmdpi.com For 5,6-Dimethylpyrazine-2,3-dicarboxamide, these calculations would elucidate how the pyrazine (B50134) core, methyl groups, and carboxamide functional groups collectively influence its electronic behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. mdpi.comnih.gov The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

Analysis of the molecular orbitals would reveal the distribution of electron density. In a molecule like 5,6-Dimethylpyrazine-2,3-dicarboxamide, the HOMO is likely distributed across the electron-rich pyrazine ring, while the LUMO may be localized on the electron-withdrawing carboxamide groups. The specific energies and the gap are highly sensitive to the molecular structure and substituent effects. researchgate.net

While DFT calculations are a standard method for determining these values, specific computational studies detailing the HOMO-LUMO energies for 5,6-Dimethylpyrazine-2,3-dicarboxamide have not been reported in the scientific literature.

Table 1: Frontier Molecular Orbital Energy Parameters (Illustrative) This table illustrates the typical data generated from quantum chemical calculations. Specific values for 5,6-Dimethylpyrazine-2,3-dicarboxamide are not currently available in published literature.

| Parameter | Symbol | Typical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available | Electron-donating capacity |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available | Electron-accepting capacity |

| HOMO-LUMO Energy Gap | ΔE | Data not available | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons that are susceptible to electrophilic attack, such as those around electronegative oxygen and nitrogen atoms. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For 5,6-Dimethylpyrazine-2,3-dicarboxamide, an MEP map would likely show negative potential around the carbonyl oxygen atoms and the nitrogen atoms of the pyrazine ring, highlighting these as potential sites for hydrogen bonding or metal coordination. Positive potential would be expected around the amide hydrogens. A detailed MEP analysis for this specific compound is not currently available in published research.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. derpharmachemica.comderpharmachemica.com Fukui functions, for instance, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. derpharmachemica.comresearchgate.net The function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net

By calculating condensed Fukui functions for each atom in 5,6-Dimethylpyrazine-2,3-dicarboxamide, one could predict which atoms are most likely to participate in chemical reactions. For example, sites with a high value for nucleophilic attack (f+) are likely to accept electrons, whereas those with a high value for electrophilic attack (f-) are prone to donating electrons. Such computational studies have been performed on other pyrazine derivatives but have not been specifically reported for 5,6-Dimethylpyrazine-2,3-dicarboxamide. chemrxiv.orgderpharmachemica.com

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). jetir.org It is a cornerstone of structure-based drug design, allowing researchers to predict the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. ajchem-a.comresearchgate.net

Docking simulations of 5,6-Dimethylpyrazine-2,3-dicarboxamide with a specific protein target would predict its binding pose and calculate a scoring function to estimate its binding affinity (e.g., in kcal/mol). The analysis reveals key intermolecular interactions, such as:

Hydrogen bonds: The amide groups (-CONH2) are excellent hydrogen bond donors and acceptors, likely forming critical interactions with amino acid residues in a receptor's binding pocket. researchgate.net

Hydrophobic interactions: The methyl groups and the pyrazine ring can engage in hydrophobic interactions with nonpolar residues.

π-π stacking: The aromatic pyrazine ring could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Studies on other pyrazine-carboxamide derivatives have successfully used docking to identify key interactions with targets like tyrosine kinases and histone deacetylases, often highlighting the importance of the pyrazine nitrogen atoms and amide groups in forming hydrogen bonds. ajchem-a.comresearchgate.net However, no specific molecular docking studies for 5,6-Dimethylpyrazine-2,3-dicarboxamide have been published.

Table 2: Predicted Molecular Interactions from Docking (Illustrative) This table shows the type of interaction data obtained from molecular docking simulations. No specific studies for 5,6-Dimethylpyrazine-2,3-dicarboxamide have been reported.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Beyond simply predicting binding affinity, molecular docking provides mechanistic insights into how a ligand might inhibit or activate a biological target. By visualizing the docked pose, researchers can understand the structural basis for a compound's activity. For example, if 5,6-Dimethylpyrazine-2,3-dicarboxamide were docked into an enzyme's active site, the simulation could show whether it blocks substrate access, chelates a critical metal ion, or stabilizes an inactive conformation of the enzyme. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs. researchgate.net Without specific docking studies, the mechanistic interactions of 5,6-Dimethylpyrazine-2,3-dicarboxamide with any biological target remain speculative.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For 5,6-Dimethylpyrazine-2,3-dicarboxamide, MD simulations can provide critical insights into its conformational flexibility and the influence of solvent environments on its structure and behavior.

The conformational landscape of 5,6-Dimethylpyrazine-2,3-dicarboxamide is largely defined by the rotation of the two carboxamide groups relative to the central pyrazine ring. These rotations are subject to steric hindrance from the adjacent methyl groups and potential intramolecular hydrogen bonding. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. This is crucial as the three-dimensional shape of the molecule often dictates its interaction with biological targets. Studies on related molecules, such as pyrazine-2,5-dicarboxamides, have shown that the carboxamide units can be inclined to the pyrazine ring at various angles, highlighting the inherent flexibility in such systems. nih.gov

Solvation effects are another key area addressable by MD simulations. By simulating 5,6-Dimethylpyrazine-2,3-dicarboxamide in an explicit solvent box (e.g., water), researchers can observe how solvent molecules arrange around the solute and the specific interactions that occur. The nitrogen atoms in the pyrazine ring and the amide groups can act as hydrogen bond acceptors, while the amide N-H groups are hydrogen bond donors. MD simulations can quantify the strength and lifetime of these hydrogen bonds. rsc.org Recent studies on solvated pyrazine have explored the impact of hydration on its dynamic properties, revealing that interactions with water molecules can significantly influence the molecule's behavior. researchgate.netsemanticscholar.org Understanding these solvation effects is vital for predicting the molecule's solubility and how it behaves in a physiological environment.

The data from these simulations, such as radial distribution functions, can provide a detailed picture of the solvation shells around different parts of the molecule. This information helps in understanding the interplay between conformational flexibility and the surrounding solvent, which collectively governs the molecule's physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For 5,6-Dimethylpyrazine-2,3-dicarboxamide and its analogues, QSAR studies are instrumental in understanding the structural requirements for a specific in vitro or mechanistic activity, such as enzyme inhibition. This approach is widely applied to pyrazine derivatives to guide the design of new compounds with enhanced potency. nih.govsemanticscholar.org

The development of a predictive QSAR model is a systematic process. It begins with a dataset of structurally related compounds, such as a series of pyrazinecarboxamide derivatives, for which a specific biological activity (e.g., IC50 values for enzyme inhibition) has been experimentally measured. scholarsresearchlibrary.comresearchgate.net

The process involves several key steps:

Data Set Preparation : A series of molecules including 5,6-Dimethylpyrazine-2,3-dicarboxamide and its analogues is compiled. The biological activity data are typically converted to a logarithmic scale (e.g., pIC50) to ensure a more normal distribution.

Descriptor Calculation : For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). semanticscholar.orgresearchgate.net

Model Building : Statistical methods are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net

Model Validation : The predictive power of the QSAR model is rigorously assessed. This is done using internal validation techniques (like leave-one-out cross-validation) and, most importantly, external validation, where the model's ability to predict the activity of a set of compounds not used in model development is tested. researchgate.netmdpi.com

A hypothetical QSAR model for a series of pyrazine derivatives might be represented by an equation like: pIC50 = a(LogP) - b(Molecular Volume) + c*(Dipole Moment) + d where a, b, c, and d are coefficients determined by the regression analysis.

Below is an interactive table illustrating a hypothetical dataset for developing a QSAR model for a series of pyrazine dicarboxamide analogues.

| Compound ID | R1 Group | R2 Group | LogP (Hydrophobicity) | Molecular Volume (ų) | pIC50 (Activity) |

| 1 | -CH3 | -CH3 | 1.5 | 180 | 6.5 |

| 2 | -H | -H | 0.8 | 165 | 5.9 |

| 3 | -Cl | -CH3 | 2.1 | 190 | 7.1 |

| 4 | -CH3 | -OCH3 | 1.3 | 195 | 6.8 |

| 5 | -F | -F | 1.2 | 175 | 6.2 |

A validated QSAR model serves not only as a predictive tool but also as a means to identify the key structural features that govern the desired biological activity. By analyzing the descriptors that appear in the final QSAR equation and the sign of their coefficients, researchers can deduce which molecular properties are beneficial or detrimental to activity.

For 5,6-Dimethylpyrazine-2,3-dicarboxamide, a QSAR study could reveal the importance of several features:

Hydrogen Bonding Capacity : The dicarboxamide groups are capable of forming multiple hydrogen bonds. If descriptors related to hydrogen bond donors or acceptors are significant in the QSAR model, it would highlight the critical role of these interactions for the molecule's mechanism of action.

Steric Factors : The methyl groups at positions 5 and 6 introduce steric bulk. The influence of this bulk can be understood through steric descriptors (e.g., molar refractivity, molecular volume). A negative coefficient for a volume descriptor might suggest that larger substituents are detrimental to activity, possibly due to a constrained binding site. researchgate.net

Electronic Properties : The electron-withdrawing nature of the pyrazine ring and the amide groups influences the molecule's charge distribution. Electronic descriptors, such as atomic charges or dipole moment, can quantify the importance of these effects on binding affinity. semanticscholar.org For instance, a QSAR model for pyrazine derivatives showed that NBO charges and dipole moments were relevant for predicting antiproliferative activity. nih.gov

By elucidating these structure-activity relationships, QSAR models provide a rational basis for the design of new, more potent analogues of 5,6-Dimethylpyrazine-2,3-dicarboxamide for specific in vitro applications.

Biological Activity and Mechanistic Studies Excluding Clinical Human Trials and Safety

Molecular Mechanisms of Action

Understanding the precise molecular interactions between a compound and its biological target is critical for rational drug design and development.

For the antiviral pyrazine (B50134) derivatives, the molecular target has been clearly identified as the NS2B-NS3 protease. nih.gov This protein is a key multifunctional viral enzyme that acts as a serine protease, with its function being indispensable for viral replication. nih.govmdpi.com The validation of NS2B-NS3 as the target for this class of pyrazines was achieved through several lines of evidence:

Direct Enzyme Inhibition: The compounds show potent, dose-dependent inhibition of the purified recombinant ZVpro enzyme in biochemical assays. nih.gov

Structure-Activity Relationship (SAR): A clear relationship exists between the chemical structure of the pyrazine derivatives and their inhibitory potency, indicating a specific interaction with the target. nih.gov

Cross-Virus Activity: The inhibitors are effective against proteases from multiple flaviviruses, consistent with the highly conserved nature of the target enzyme. nih.gov

Crystallographic Evidence: X-ray crystallography confirmed that the inhibitors bind to a specific allosteric site on the homologous dengue virus protease, providing direct physical evidence of the interaction. nih.gov

This robust target identification and validation provide a strong foundation for the further development of pyrazine-based compounds as broad-spectrum anti-flaviviral agents. nih.govmdpi.com

Elucidation of Binding Sites and Modes

While specific binding site analysis for 5,6-Dimethylpyrazine-2,3-dicarboxamide is not extensively detailed in current literature, studies on analogous pyrazine-based compounds provide significant insights into potential molecular interactions. Computational and in silico studies have been instrumental in identifying likely biological targets and binding conformations.

For instance, in the pursuit of novel anti-tubercular agents, multi-step target fishing studies involving shape-based similarity, pharmacophore mapping, and inverse docking were conducted on a series of pyrazine-based compounds. These computational analyses suggested that pantothenate synthetase could be a primary target for this class of molecules. Subsequent docking studies of the most active compounds into the enzyme's active site revealed favorable binding interactions, indicating a potential mechanism of action. nih.gov

In a different therapeutic area, structure-based drug design was employed to optimize pyrazine-based inhibitors of the SHP2 protein, a key component in cell proliferation and metabolism pathways relevant to cancer. researchgate.net Docking studies of these inhibitors revealed specific interactions within an allosteric binding pocket of the SHP2 protein. The pyrazine core and its substituents were shown to form crucial hydrogen bonds with specific amino acid residues, anchoring the molecule and enabling its inhibitory activity. researchgate.net These examples suggest that the 5,6-Dimethylpyrazine-2,3-dicarboxamide scaffold likely engages with biological targets through directed hydrogen bonds and shape complementarity, with the dicarboxamide groups acting as key hydrogen bond donors and acceptors.

Role of Metal Chelation in Biological Contexts

The 2,3-dicarboxamide moiety on the pyrazine ring, structurally similar to a 2,3-dicarboxylic acid, confers a strong potential for metal chelation. The parent compound, 5,6-Dimethylpyrazine-2,3-dicarboxylic acid, is recognized as a ligand well-suited for building larger metal clusters due to the availability of its two adjacent carboxyl groups for binding. nih.gov This inherent chelating ability is a critical aspect of the molecule's potential biological activity.

Pyrazine and its derivatives are known to be useful bidentate ligands, forming complexes with various transition metals. researchgate.net The nitrogen atoms in the pyrazine ring and the oxygen atoms of the carboxamide groups can act as donor atoms, allowing the molecule to coordinate with metal ions. The reaction of a similar ligand, N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide, with silver(I) nitrate (B79036) resulted in the formation of a three-dimensional coordination polymer, where each silver ion is coordinated by atoms from the ligand. This demonstrates the robust chelating capability of the pyrazine-2,3-dicarboxamide (B189462) scaffold.

In biological systems, such chelation can have profound effects. It can influence the transport and availability of essential metal ions or, conversely, be used to sequester toxic metals. The formation of metal complexes can also be a direct mechanism of action, as the resulting complex may possess unique biological activities not seen with the ligand or metal ion alone.

Structure-Activity Relationships (SAR) in Biological Systems (Mechanistic Focus)

Structure-activity relationship (SAR) studies on various substituted pyrazinecarboxamides have provided a mechanistic framework for understanding how chemical modifications influence biological outcomes, particularly in the context of antimicrobial activity. mdpi.comjocpr.com

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on both the pyrazine ring and the amide nitrogen significantly affect the biological activity of pyrazine carboxamides. Key factors influencing activity include lipophilicity, electronic effects, and steric properties.

In studies of pyrazine-2-carboxamides tested for antimycobacterial and photosynthesis-inhibiting activities, a clear correlation between lipophilicity and biological effect was observed. For certain series of compounds, biological activity showed a linear increase with increasing lipophilicity. mdpi.com However, this trend is not universal; in other series, a significant decrease in activity was noted for the most lipophilic compounds, suggesting an optimal range for this property. mdpi.com For instance, 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide, which exhibited the highest activity against M. tuberculosis (72% inhibition), also had the highest lipophilicity (log P = 6.00) among the studied compounds. mdpi.com

Alkylation or chlorination of the pyrazine ring has been shown to increase antituberculotic and/or antifungal activity. mdpi.com The data in the table below illustrates the impact of different substituents on the inhibitory activity of pyrazine-2-carboxamides against fungal pathogens and their effect on photosynthesis.

| Compound | Substituents | Target | Activity Measurement | Value | Reference |

|---|---|---|---|---|---|

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro, N-(4-methyl-1,3-thiazol-2-yl) | Photosynthesis Inhibition | IC50 | 88.8 µmol·L-1 | mdpi.com |

| 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro, N-(1,3-thiazol-2-yl) | Photosynthesis Inhibition | IC50 | 49.5 µmol·L-1 | mdpi.com |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro, N-(5-bromo-2-hydroxyphenyl) | Photosynthesis Inhibition | IC50 | 41.9 µmol·L-1 | mdpi.com |

| Compound P1 | N-(pyridin-2-yl) | M. tuberculosis | Antimycobacterial Activity | Comparable to standard | jocpr.com |

| Compound P2 | N-(3-methylpyridin-2-yl) | C. albicans | Antifungal Activity | Comparable to standard | jocpr.com |

Conformational Influences on Receptor Recognition

Crystal structure analyses of various pyrazine dicarboxamides reveal significant conformational diversity. For example, N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide adopts a U-shaped conformation where the carboxamide groups are cis to one another, with a dihedral angle of 81.6°. nih.gov In contrast, a related series of pyrazine-2,5-dicarboxamides exhibit an extended conformation where the pyridine (B92270) rings are significantly inclined relative to the central pyrazine ring, with dihedral angles ranging from 75.83° to 89.17°. nih.gov

This conformational flexibility is crucial for receptor recognition. A U-shaped conformation may be ideal for binding to a pocket-like receptor site where the two arms of the molecule can interact with different regions simultaneously. Conversely, an extended conformation might be better suited for intercalating into a planar structure or bridging two separate binding domains. The twisting of the carboxamide groups relative to the pyrazine ring, as seen in 5,6-Dimethylpyrazine-2,3-dicarboxylic acid where the carboxyl groups are twisted by 10.8° and 87.9°, further influences the molecule's shape and its potential interactions with a target. nih.gov The specific conformation adopted by 5,6-Dimethylpyrazine-2,3-dicarboxamide would therefore be a key determinant of its biological activity profile.

Preclinical In Vivo Studies (Non-human animal models, focusing on mechanism)

While in vivo studies focusing specifically on the mechanism of 5,6-Dimethylpyrazine-2,3-dicarboxamide are limited in the available literature, research on other pyrazine-containing hybrids provides proof-of-concept for their efficacy and mechanistic action in animal models.

Proof-of-Concept Studies in Model Organisms

Studies of complex pyrazine hybrids in oncology have demonstrated their potential in living organisms. For example, a folate-combretastatin A-4 conjugate containing a pyrazine moiety was designed to specifically target folate receptor (FR)-positive tumors. This compound, when administered to Balb/c mice bearing SC colon 26 tumors, showed specific targeting and uptake by the cancer cells, demonstrating a receptor-mediated mechanism of action in vivo.

In another study, a pyrazine-containing compound, FRHA, was evaluated in FR-positive allograft and xenograft mouse models. The compound showed therapeutic activity against the tumors, providing further evidence that pyrazine-based molecules can be designed to act on specific targets in vivo. Furthermore, a novel pyrazine derivative demonstrated better in vivo antitumor efficiency than the conventional drug cisplatin (B142131) in a pancreatic cancer xenotransplantation model, acting through mechanisms that include inducing DNA damage and initiating mitochondrial-dependent apoptosis.

These studies establish that the pyrazine scaffold is a viable core for developing compounds with targeted in vivo activity. They provide a mechanistic proof-of-concept for how molecules like 5,6-Dimethylpyrazine-2,3-dicarboxamide could potentially be developed to engage specific biological pathways in a whole-organism context.

Investigation of Metabolic Pathways for 5,6-Dimethylpyrazine-2,3-dicarboxamide in Model Systems Remains Undocumented in Publicly Accessible Research

A thorough review of publicly available scientific literature reveals a significant gap in the understanding of the metabolic pathways of the chemical compound 5,6-Dimethylpyrazine-2,3-dicarboxamide in model systems. Despite searches for in vitro and in vivo studies, including research utilizing liver microsomes and other preclinical models, no specific data on the biotransformation, metabolites, or enzymatic processes involved in the metabolism of this particular compound could be identified.

The metabolism of structurally related pyrazine compounds, such as pyrazinamide (B1679903), has been a subject of scientific inquiry. These studies indicate that the pyrazine ring can undergo various biotransformation reactions, including hydroxylation and conjugation. However, the specific metabolic fate of a molecule is highly dependent on its unique substituent groups. The presence of dimethyl groups at the 5 and 6 positions and dicarboxamide groups at the 2 and 3 positions of the pyrazine ring in 5,6-Dimethylpyrazine-2,3-dicarboxamide introduces chemical properties that would distinctly influence its interaction with metabolic enzymes. Without dedicated research on this compound, any discussion of its metabolic pathways would be speculative and not based on empirical evidence.

Consequently, the creation of a detailed report, including data tables on metabolites and enzymatic pathways for 5,6-Dimethylpyrazine-2,3-dicarboxamide, is not possible at this time due to the absence of published research findings. Further investigation through dedicated preclinical metabolism studies would be necessary to elucidate the biotransformation of this compound.

Advanced Applications and Research Potential

Role as Building Blocks in Complex Organic Synthesis

The pyrazine-2,3-dicarboxamide (B189462) scaffold is a valuable building block for the synthesis of larger, more complex molecular structures. The presence of two amide functionalities on a pyrazine (B50134) ring allows for the creation of intricate three-dimensional architectures through various synthetic strategies.